molecular formula C16H24F4N2O2 B4036481 2,2,3,3-TETRAFLUORO-1,4-BIS(3-METHYLPIPERIDINO)-1,4-BUTANEDIONE

2,2,3,3-TETRAFLUORO-1,4-BIS(3-METHYLPIPERIDINO)-1,4-BUTANEDIONE

Cat. No.: B4036481
M. Wt: 352.37 g/mol
InChI Key: MTWNAIPUXJTKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-TETRAFLUORO-1,4-BIS(3-METHYLPIPERIDINO)-1,4-BUTANEDIONE is a useful research compound. Its molecular formula is C16H24F4N2O2 and its molecular weight is 352.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-(2,2,3,3-tetrafluoro-1,4-dioxo-1,4-butanediyl)bis(3-methylpiperidine) is 352.17739066 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Exposure and Human Health

Polyfluoroalkyl Chemicals in the U.S. Population : Studies have examined the widespread exposure of the U.S. population to PFCs, highlighting significant changes in manufacturing practices and their implications for environmental and human health. For instance, the National Health and Nutrition Examination Survey data revealed measurable concentrations of various PFCs in the population, underscoring the importance of monitoring these compounds due to their persistence and bioaccumulation potential (Calafat et al., 2007).

Urinary Excretion of Non-Persistent Environmental Chemicals : Research on the excretion of PFCs and other non-persistent chemicals in Danish populations has provided insights into human exposure levels and potential health risks. Such studies are crucial for understanding the routes of exposure and for developing strategies to mitigate health risks associated with these chemicals (Frederiksen et al., 2014).

Bisphenol A and Its Substitutes : Investigations into the exposure levels of bisphenol A (BPA) and its substitutes, such as bisphenol F (BPF) and bisphenol S (BPS), are critical for assessing the impact of these compounds on public health. Research has shown almost ubiquitous exposure in the general U.S. population, prompting further studies on environmental, consumer, and lifestyle factors affecting exposure (Lehmler et al., 2018).

Firefighters and Persistent Organic Pollutants : The study of exposure to persistent organic pollutants, including PFCs, in firefighters has revealed elevated levels of certain contaminants, highlighting occupational exposure risks and the need for monitoring and protective measures in high-risk groups (Shaw et al., 2013).

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-bis(3-methylpiperidin-1-yl)butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F4N2O2/c1-11-5-3-7-21(9-11)13(23)15(17,18)16(19,20)14(24)22-8-4-6-12(2)10-22/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWNAIPUXJTKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C(C(=O)N2CCCC(C2)C)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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